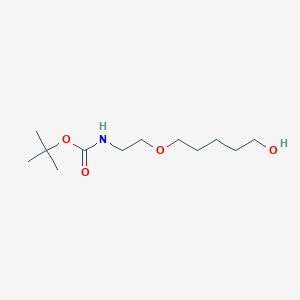
Boc-NH-PEG1-C5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-PEG1-C5-OH is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are bifunctional molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTACs, facilitating the connection between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG1-C5-OH typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of a polyethylene glycol (PEG) chain. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG1-C5-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution Reactions: Products include various PEG derivatives with different functional groups.
Deprotection Reactions: The primary amine derivative is the major product.
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG1-C5-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
Wirkmechanismus
Boc-NH-PEG1-C5-OH functions as a linker in PROTACs, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein. This connection brings the target protein in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NH-PEG1-OH: Another PEG-based PROTAC linker with similar applications.
Boc-NH-PEG5-acid: A PEG linker with a longer chain length, offering different solubility and flexibility properties.
Uniqueness
Boc-NH-PEG1-C5-OH is unique due to its specific chain length and functional groups, which provide optimal properties for certain PROTAC applications. Its balance of hydrophilicity and flexibility makes it suitable for various biological and chemical environments .
Eigenschaften
Molekularformel |
C12H25NO4 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
CUHGWBFUDZNHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)
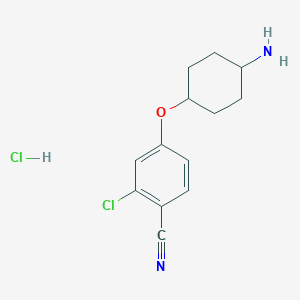

![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
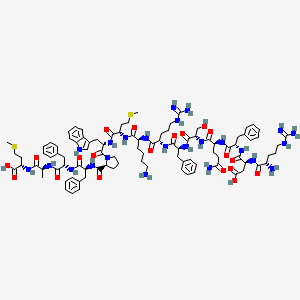
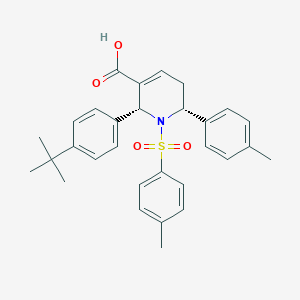
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
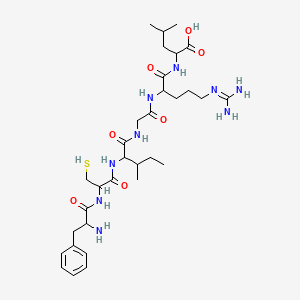

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)



![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)
